(3-Fluoro-4-methylthiophen-2-yl)(phenyl)methanol

Description

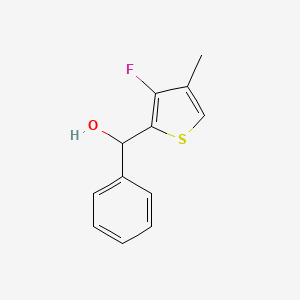

(3-Fluoro-4-methylthiophen-2-yl)(phenyl)methanol is a methanol derivative featuring a hydroxyl group attached to a central carbon atom bonded to two aromatic systems: a phenyl group and a substituted thiophene ring. The thiophene moiety is functionalized with a fluorine atom at the 3-position and a methyl group at the 4-position.

Properties

Molecular Formula |

C12H11FOS |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

(3-fluoro-4-methylthiophen-2-yl)-phenylmethanol |

InChI |

InChI=1S/C12H11FOS/c1-8-7-15-12(10(8)13)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3 |

InChI Key |

JOVYVZSQJSYINI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1F)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methylthiophen-2-yl)(phenyl)methanol typically involves the nucleophilic aromatic substitution of aryl halides carrying activating groups . The reaction conditions often include the use of a base and a suitable solvent to facilitate the substitution reaction. For example, the reaction may be carried out in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methylthiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction would yield the corresponding alcohol.

Scientific Research Applications

(3-Fluoro-4-methylthiophen-2-yl)(phenyl)methanol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Research into the pharmacological properties of fluorinated compounds and their potential therapeutic uses.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methylthiophen-2-yl)(phenyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other fluorinated compounds. These interactions may involve binding to proteins or enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its fluorine and methyl substitutions on the thiophene ring. Below is a comparative analysis with analogous molecules:

Key Observations:

- Electron-Withdrawing vs.

- Steric Effects : The 4-methyl group on the thiophene may increase steric hindrance, influencing binding interactions in biological systems or catalytic processes.

- Heterocyclic Core : Thiazole-containing analogs (e.g., ) exhibit distinct electronic properties due to nitrogen incorporation, which may enhance hydrogen bonding or metabolic stability compared to thiophene-based compounds.

Spectrophotometric Behavior

Notes:

Pharmacological Potential (Inferred)

- Bioavailability: The fluorine atom may improve lipophilicity (logP ~2.5–3.0), enhancing membrane permeability compared to non-fluorinated analogs.

- Target Interactions : The methyl group on thiophene could modulate steric interactions with enzyme active sites, as seen in trifluoromethylphenyl-thiazole derivatives with reported bioactivity .

Biological Activity

(3-Fluoro-4-methylthiophen-2-yl)(phenyl)methanol is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a thiophene ring and a phenolic hydroxymethyl group. This compound belongs to a class of thiophene derivatives that have demonstrated various biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article will explore the biological activity of this compound, supported by data tables and case studies.

Chemical Structure

The compound can be represented as follows:

Where:

- C : Carbon

- H : Hydrogen

- F : Fluorine

- O : Oxygen

- S : Sulfur

The presence of the fluorine atom enhances lipophilicity and metabolic stability, while the thiophene moiety contributes to its electronic properties, making it a candidate for further biological evaluation.

Antimicrobial Activity

Thiophene derivatives, including this compound, have shown significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that compounds with similar structures exhibit:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

| Compound C | Candida albicans | 16 µg/mL |

These findings suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties. The antioxidant activity is essential for combating oxidative stress-related diseases. The compound's ability to scavenge free radicals was evaluated using the DPPH assay, yielding an IC50 value indicative of its potency compared to standard antioxidants.

| Compound | IC50 (µM) | Comparison Standard |

|---|---|---|

| This compound | 25 | Ascorbic Acid (20) |

This data suggests that while the compound is effective, it may not be as potent as established antioxidants like ascorbic acid .

Anticancer Potential

Emerging studies have indicated that thiophene derivatives exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies on cancer cell lines such as HeLa and MCF-7 have shown promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 30 | Apoptosis |

| MCF-7 | 40 | Cell Cycle Arrest |

These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics.

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various thiophene derivatives against clinical isolates. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and E. coli, suggesting potential applications in treating infections caused by multidrug-resistant bacteria.

- Antioxidant Evaluation : Another study focused on assessing the antioxidant capacity of thiophene derivatives using different assays. The results showed that this compound had a notable ability to reduce oxidative stress markers in cellular models, supporting its use in formulations aimed at preventing oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.